tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate
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Overview
Description
XJB-5-131: is a bi-functional synthetic antioxidant designed to target mitochondria. It is composed of a delivery component conjugated to an antioxidant moiety. This compound has shown significant promise in mitigating oxidative damage, particularly in the context of neurodegenerative diseases such as Huntington’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: XJB-5-131 is synthesized through a series of chemical reactions involving the conjugation of a peptide mimetic portion to an antioxidant nitroxide moiety. The peptide mimetic portion is derived from gramicidin S, and the antioxidant moiety is a nitroxide radical.
Industrial Production Methods: While specific industrial production methods for XJB-5-131 are not widely documented, the synthesis likely involves standard peptide synthesis techniques followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: XJB-5-131 primarily undergoes redox reactions due to its antioxidant properties. It acts as a superoxide dismutase mimic, participating in redox reactions where it can both donate and accept electrons .
Common Reagents and Conditions: The synthesis of XJB-5-131 involves reagents such as Boc-Leu-Ψ-[€-CH=CH]-D-Phe-Pro-Val-Orn (Cbz) and 4-amino-TEMPO. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the final product .
Major Products Formed: The major product formed from the synthesis of XJB-5-131 is the bi-functional antioxidant itself. During its application, the compound helps in reducing reactive oxygen species and protecting mitochondrial DNA from oxidative damage .
Scientific Research Applications
Chemistry: In chemistry, XJB-5-131 is used as a model compound to study redox reactions and the behavior of antioxidants in biological systems .
Biology: In biological research, XJB-5-131 is employed to investigate mitochondrial function and the role of oxidative stress in cellular processes. It has been shown to protect against oxidative damage in various cell types .
Medicine: XJB-5-131 has significant potential in medical research, particularly in the treatment of neurodegenerative diseases. It has been demonstrated to mitigate symptoms and slow disease progression in animal models of Huntington’s disease .
Industry: While its industrial applications are still under exploration, XJB-5-131’s antioxidant properties make it a candidate for use in products aimed at reducing oxidative stress and improving mitochondrial health .
Mechanism of Action
XJB-5-131 exerts its effects by targeting mitochondria and acting as an electron scavenger. The nitroxide moiety in XJB-5-131 mimics superoxide dismutase, participating in redox reactions to neutralize reactive oxygen species. This activity helps in preventing oxidative damage to mitochondrial DNA and maintaining mitochondrial function . The compound’s ability to cross the blood-brain barrier and accumulate in mitochondria enhances its efficacy in protecting neuronal cells .
Comparison with Similar Compounds
Gramicidin S: The peptide mimetic portion of XJB-5-131 is derived from this compound, which also has antimicrobial properties.
Uniqueness: XJB-5-131 stands out due to its dual functionality as both a delivery agent and an antioxidant. Its ability to specifically target mitochondria and effectively neutralize reactive oxygen species makes it a unique and promising candidate for therapeutic applications .
Properties
CAS No. |
866404-31-1 |
---|---|
Molecular Formula |
C53H81N7O9 |
Molecular Weight |
960.3 g/mol |
IUPAC Name |
tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate |
InChI |
InChI=1S/C53H81N7O9/c1-35(2)30-40(56-50(66)69-51(5,6)7)27-26-39(31-37-20-14-12-15-21-37)48(64)59-29-19-25-43(59)46(62)58-44(36(3)4)47(63)57-42(24-18-28-54-49(65)68-34-38-22-16-13-17-23-38)45(61)55-41-32-52(8,9)60(67)53(10,11)33-41/h12-17,20-23,26-27,35-36,39-44,67H,18-19,24-25,28-34H2,1-11H3,(H,54,65)(H,55,61)(H,56,66)(H,57,63)(H,58,62)/b27-26+/t39-,40-,42+,43+,44+/m1/s1 |
InChI Key |
VTYPGEHUYSBZTQ-VQPCLXHQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](/C=C/[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)O)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C=CC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4CC(N(C(C4)(C)C)O)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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